(1R)-1-(2,4-difluorophenyl)ethan-1-ol
Overview
Description
(1R)-1-(2,4-difluorophenyl)ethan-1-ol: is an organic compound characterized by the presence of a difluorophenyl group attached to an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(2,4-difluorophenyl)ethan-1-ol typically involves the reduction of the corresponding ketone, (2,4-difluorophenyl)acetone, using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include borane complexes or chiral catalysts such as oxazaborolidine.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using optimized reaction conditions to maximize yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R)-1-(2,4-difluorophenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone, (2,4-difluorophenyl)acetone.
Reduction: Further reduction can yield the corresponding alkane, (2,4-difluorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Tosyl chloride for conversion to tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: (2,4-difluorophenyl)acetone
Reduction: (2,4-difluorophenyl)ethane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (1R)-1-(2,4-difluorophenyl)ethan-1-ol is used as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. It can be used in the synthesis of active pharmaceutical ingredients.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4-difluorophenyl)ethan-1-ol and its derivatives depends on their specific molecular targets. In general, these compounds may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The presence of the difluorophenyl group can enhance binding affinity and selectivity towards certain targets.
Comparison with Similar Compounds
- (S)-1-(2-Fluorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethane
- (2,4-Difluorophenyl)acetone
Comparison:
- (S)-1-(2-Fluorophenyl)ethanol differs in the position and number of fluorine atoms, which can affect its reactivity and biological activity.
- 1-(2,4-Difluorophenyl)ethane lacks the hydroxyl group, making it less reactive in certain chemical transformations.
- (2,4-Difluorophenyl)acetone is a ketone rather than an alcohol, leading to different chemical behavior and applications.
Properties
IUPAC Name |
(1R)-1-(2,4-difluorophenyl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5,11H,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBJARHKXBDGAA-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254573 | |
Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126534-35-8 | |
Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126534-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanol, 2,4-difluoro-α-methyl-, (R)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401254573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(2,4-difluorophenyl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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